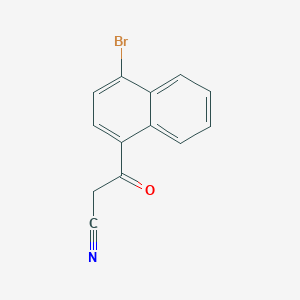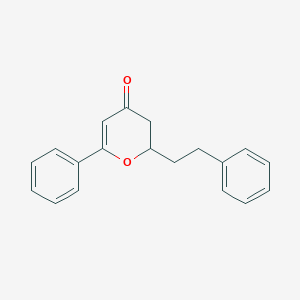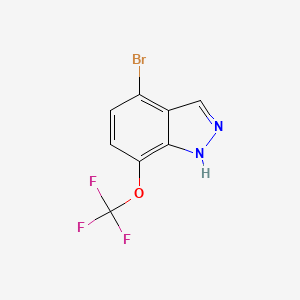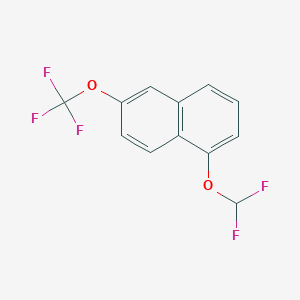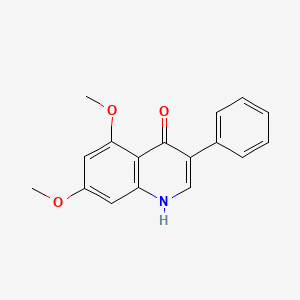
5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide is a chemical compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide typically involves the aminolysis of pyrazinecarboxylic acid chlorides with substituted benzylamines . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are usually carried out at room temperature or under reflux conditions . The process may also involve purification steps such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various N-substituted pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in microbial organisms, leading to their death . The compound may also interact with cellular pathways involved in cell growth and proliferation, contributing to its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide
- 5-tert-Butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide
Uniqueness
5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity against various microbial strains or cancer cells, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H9Cl2N3O |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
5-chloro-N-[(4-chlorophenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9Cl2N3O/c13-9-3-1-8(2-4-9)5-17-12(18)10-6-16-11(14)7-15-10/h1-4,6-7H,5H2,(H,17,18) |
InChI Key |
MGSMBZYSIAQTCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846134.png)




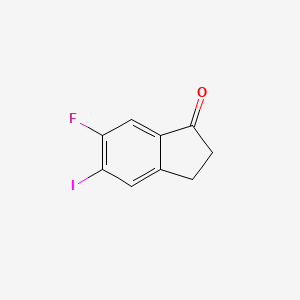
![6-Quinolinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11846186.png)
